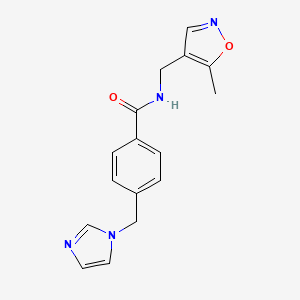![molecular formula C24H18F2N2O2 B2579942 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 477709-66-3](/img/structure/B2579942.png)
(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is an organic molecule known for its potential applications in medicinal chemistry and various chemical research fields. It features a complex structure incorporating pyrazole and biphenyl moieties, contributing to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. The process starts with the functionalization of the biphenyl system, followed by the introduction of the pyrazole ring through cyclization reactions. Commonly used reagents in these syntheses include fluorinated biphenyl compounds, pyrazole derivatives, and various oxidizing agents. Reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While detailed industrial production methods are proprietary and complex, they generally involve large-scale application of the laboratory synthesis methods, optimized for higher yields and cost efficiency. This includes the use of automated reaction setups and continuous flow reactors, which ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo a variety of chemical reactions including:
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reduction: : Hydrogenation of double bonds.
Substitution: : Aromatic substitution on the biphenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas for reductions, oxidizing agents like potassium permanganate, and halogenating agents for substitution reactions. Reaction conditions depend on the specific transformation but often include controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products Formed
Oxidation typically results in ketones or aldehydes, reduction yields alcohols, and substitution results in various halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications across several scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate their activity, influencing various biochemical pathways. The specific pathways depend on the compound's structure and the nature of the interaction, which is a subject of ongoing research.
Comparación Con Compuestos Similares
Compared to other pyrazole-biphenyl derivatives, (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone stands out due to its unique fluorinated structure, which can enhance its binding affinity and specificity. Similar compounds include:
(3-{1-[(2-chloro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
(3-{1-[(2-methyl[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
These comparisons highlight the compound’s unique chemical properties, contributing to its specialized applications and potential in research and industry.
Propiedades
IUPAC Name |
(4-fluorophenyl)-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2/c1-16(23-13-14-28(27-23)24(29)18-7-9-19(25)10-8-18)30-20-11-12-21(22(26)15-20)17-5-3-2-4-6-17/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVVARXSXCRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2=CC=C(C=C2)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)

![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)


![1-(3-Chloro-4-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2579869.png)
![4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2579872.png)

![1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2579875.png)
![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2579876.png)
![N-(2,2-dimethoxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2579879.png)
![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/new.no-structure.jpg)
![[2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2579882.png)
